molecular formula C25H27N9O8S2 B3151379 5-Desthiolyl-5-thioxo Cefoperazone CAS No. 711598-76-4

5-Desthiolyl-5-thioxo Cefoperazone

Cat. No.: B3151379
CAS No.: 711598-76-4
M. Wt: 645.7 g/mol
InChI Key: LGKWYRNERXMLTN-XCGNWRKASA-N
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Description

5-Desthiolyl-5-thioxo Cefoperazone (CAS: 711598-76-4; molecular formula: C25H27N9O8S2) is a structural analog and impurity of the third-generation cephalosporin antibiotic cefoperazone (CAS: 62893-19-0). It is characterized by the removal of a thiol (-SH) group at the 5-position and the introduction of a thioxo (=S) moiety, altering its chemical reactivity and stability . This compound is primarily utilized as a reference standard in pharmaceutical quality control to monitor cefoperazone synthesis or degradation pathways . While cefoperazone itself exhibits broad-spectrum antibacterial activity, this compound lacks therapeutic utility and serves analytical purposes in research settings .

Properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(4-methyl-5-sulfanylidenetetrazol-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N9O8S2/c1-3-31-8-9-32(21(39)20(31)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(11-44-22(16)34)10-33-25(43)30(2)28-29-33/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41)/t15-,16-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKWYRNERXMLTN-XCGNWRKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CN5C(=S)N(N=N5)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CN5C(=S)N(N=N5)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N9O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747577
Record name (6R,7R)-7-{[(2R)-2-[(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino}-3-[(4-methyl-5-sulfanylidene-4,5-dihydro-1H-tetrazol-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

645.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

711598-76-4
Record name 5-Desthiolyl-5-thioxo cefoperazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0711598764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6R,7R)-7-{[(2R)-2-[(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino}-3-[(4-methyl-5-sulfanylidene-4,5-dihydro-1H-tetrazol-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-DESTHIOLYL-5-THIOXO CEFOPERAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN35C7MDY7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Desthiolyl-5-thioxo Cefoperazone typically involves the modification of cefoperazoneThis can be achieved through various chemical reactions, including thiolation and oxidation reactions .

Industrial Production Methods: Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Desthiolyl-5-thioxo Cefoperazone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, depending on the specific reagents and conditions used .

Mechanism of Action

5-Desthiolyl-5-thioxo Cefoperazone exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins .

Comparison with Similar Compounds

Structural and Functional Differences

Key Structural Modifications:
  • Cefoperazone : Contains a thiol (-SH) group at the 5-position, critical for β-lactamase stability and bacterial target binding.
  • 5-Desthiolyl-5-thioxo Cefoperazone : Lacks the thiol group and features a thioxo (=S) group, reducing its reactivity and antibacterial efficacy .
Functional Implications:
  • Cefoperazone: Clinically used to treat infections caused by Gram-negative bacteria (e.g., Pseudomonas aeruginosa) due to its β-lactamase resistance .
  • This compound: No antimicrobial activity; used to calibrate analytical methods (e.g., HPLC, capillary electrophoresis) for cefoperazone quantification .

Analytical Behavior

Capillary zone electrophoresis (CZE) studies of cephalosporins, including cefoperazone, demonstrate that optimal detection occurs at pH 6–10 .

Table 1: Comparative Properties of this compound and Select Cephalosporins
Compound Name Molecular Formula CAS Number Function Key Analytical Parameter (pH Range) Stability Profile
This compound C25H27N9O8S2 711598-76-4 Analytical reference standard 6–10 (inferred) Not documented
Cefoperazone C25H27N9O8S2 62893-19-0 Antibiotic 6–10 Stable at 4°C for 21 days
Cefotaxime C16H17N5O7S2 63527-52-6 Antibiotic 6–10 Hydrolyzes in acidic conditions
Ceftazidime C22H22N6O7S2 72558-82-8 Antibiotic 6–10 Light-sensitive

Stability and Degradation

Cefoperazone exhibits long-term stability in dried blood spots (DBS) at 4°C for 21 days and in autosamplers for 24 hours . In contrast, this compound’s stability remains unstudied, though its role as a degradation product implies formation under specific storage or synthesis conditions (e.g., oxidative stress) .

Biological Activity

Overview

5-Desthiolyl-5-thioxo Cefoperazone is a derivative of cefoperazone, a third-generation cephalosporin antibiotic. This compound features a thioxo group in place of the thiol group found in cefoperazone, which alters its biological properties and potential applications in antimicrobial therapy. The molecular formula of this compound is C25H27N9O8S2C_{25}H_{27}N_9O_8S_2 with a molecular weight of 645.67 g/mol.

The primary mechanism by which this compound exerts its antibacterial effects involves binding to penicillin-binding proteins (PBPs) located within the bacterial cell wall. This interaction inhibits the synthesis of the bacterial cell wall, leading to cell lysis through the activation of autolytic enzymes such as autolysins . The compound's structural modifications enhance its stability and reactivity compared to its parent compound, cefoperazone.

Antimicrobial Spectrum

This compound demonstrates a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. Its efficacy can be summarized as follows:

Bacterial Strain Activity
Escherichia coliHigh
Klebsiella pneumoniaeHigh
Pseudomonas aeruginosaModerate to High
Staphylococcus aureusVariable
Enterococcus spp.Moderate resistance observed

The compound is particularly effective against Enterobacteriaceae and shows promising activity against Pseudomonas aeruginosa, albeit with some resistance noted in certain strains .

Case Studies and Research Findings

Recent studies have explored the biological activity and pharmacological potential of this compound. For instance, in vitro testing has revealed that this compound retains significant antibacterial properties similar to those of cefoperazone but with enhanced stability against beta-lactamases, which are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics .

  • In Vitro Studies :
    • A study indicated that this compound exhibited minimal inhibitory concentrations (MICs) comparable to those of existing cephalosporins against various pathogens, indicating its potential as a viable alternative in treating resistant infections .
    • The compound was tested against clinical isolates of Staphylococcus aureus, with results showing variable susceptibility but generally favorable outcomes in polymicrobial infections .
  • Animal Models :
    • In animal models, this compound demonstrated effective reduction of bacterial load in infected tissues, supporting its potential for therapeutic use .

Safety and Toxicity

While specific toxicity data for this compound is limited, related compounds like cefoperazone have been associated with various adverse effects including gastrointestinal disturbances and hypersensitivity reactions. Monitoring for these effects is crucial during any clinical application or further research involving this compound .

Q & A

Basic Research Questions

Q. How can I formulate a scientifically rigorous research question for studying 5-Desthiolyl-5-thioxo Cefoperazone?

  • Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) or PICOT (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure your question. For example:

  • PICOT: How does varying solvent polarity (Intervention) affect the stability of this compound (Problem) under ambient vs. inert conditions (Comparison) over 24-hour periods (Time)?
  • Ensure alignment with gaps in existing literature, such as unexplored reaction pathways or stability mechanisms .

Q. What are the foundational synthesis protocols for this compound derivatives?

  • Methodological Answer : Key synthesis steps involve nucleophilic substitution and oxidation under controlled conditions. Example protocols include:

StepReagents/ConditionsPurposeReference
1NaH, THF, 20°C, overnightDeprotonation and activation
2NaOMe, MeOH, 20°C, overnightMethoxylation
3DMSO, 20°C, overnightOxidation to stabilize thiol groups
  • Optimize reaction times and temperatures to minimize byproducts .

Q. How do I select a theoretical framework for studying this compound’s reactivity?

  • Methodological Answer : Ground your study in established chemical theories (e.g., Hard-Soft Acid-Base theory for nucleophilic reactions) or computational models (DFT for electronic structure analysis). For example, use frontier molecular orbital theory to predict sites of electrophilic attack .

Advanced Research Questions

Q. How can conflicting data on this compound’s stability be resolved?

  • Methodological Answer :

  • Conduct sensitivity analyses to identify variables (e.g., trace moisture, oxygen levels) causing discrepancies.
  • Use factorial design to test interactions between variables (e.g., temperature × solvent polarity) .
  • Example table for factorial design:
FactorLevel 1Level 2
Temperature20°C40°C
Solvent PolarityTHF (low)DMSO (high)
  • Apply ANOVA to determine significant effects .

Q. What experimental designs are optimal for studying multi-step synthesis pathways?

  • Methodological Answer :

  • Use pre-test/post-test designs with control groups to isolate reaction steps. For example:
  • Pre-test: Characterize intermediate purity via HPLC.
  • Post-test: Compare yields after introducing argon vs. ambient conditions .
  • Employ response surface methodology (RSM) to model nonlinear relationships between variables .

Q. How can interdisciplinary approaches enhance mechanistic studies of this compound?

  • Methodological Answer :

  • Integrate spectroscopic data (e.g., NMR, FT-IR) with computational simulations (MD or QM/MM) to validate reaction mechanisms.
  • Combine kinetic studies (e.g., Arrhenius plots) with thermodynamic analyses (ΔG calculations) to resolve activation barriers .
  • Address ethical and technical challenges in data linkage (e.g., informed consent for proprietary methods) .

Methodological Pitfalls to Avoid

  • Overlooking solvent effects : Even trace impurities in solvents (e.g., water in THF) can alter reaction outcomes. Always include solvent purity as a controlled variable .
  • Ignoring theoretical grounding : Studies lacking a conceptual framework (e.g., reaction mechanisms) risk producing descriptive rather than explanatory results .
  • Inadequate literature synthesis : Use systematic reviews (e.g., PRISMA guidelines) to map existing knowledge gaps and avoid redundant questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Desthiolyl-5-thioxo Cefoperazone
Reactant of Route 2
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5-Desthiolyl-5-thioxo Cefoperazone

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